

# A Comprehensive Technical Guide to the Discovery and Synthesis of Promethium-147

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Promethium-147

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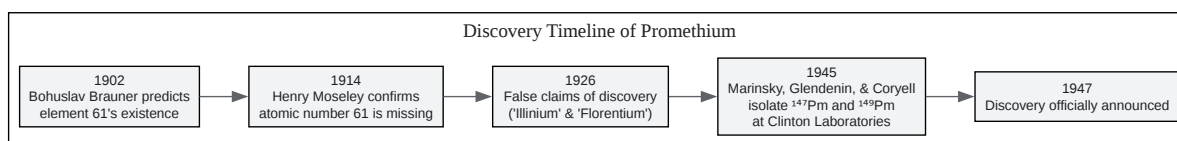
This whitepaper provides an in-depth examination of the history, discovery, and synthesis of **Promethium-147** ( $^{147}\text{Pm}$ ), a significant radioisotope of the lanthanide series. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this element's origins and production methodologies. The document outlines the key scientific breakthroughs that led to its identification and details the primary industrial processes for its synthesis, supported by experimental protocols and quantitative data.

## Discovery and Historical Context

The existence of an element between neodymium and samarium was first predicted in 1902 by Czech chemist Bohuslav Brauner.[1][2] In 1914, Henry Moseley confirmed the gap in the periodic table for element 61 through his work on atomic numbers.[1] Several early claims of discovery, such as "illinium" and "florentium" in the 1920s, were later proven to be false.[1][3][4]

The definitive identification of Promethium was achieved in 1945 at Clinton Laboratories (now Oak Ridge National Laboratory, ORNL) by Jacob A. Marinsky, Lawrence E. Glendenin, and Charles D. Coryell.[1][3][5][6] As part of the Manhattan Project, they isolated and characterized the isotopes  $^{147}\text{Pm}$  and  $^{149}\text{Pm}$  from the fission products of uranium fuel irradiated in a graphite reactor.[3][5][7] This landmark achievement was made possible by the use of ion-exchange chromatography, a novel separation technique at the time.[1][2][5][8] Due to wartime secrecy, the discovery was not formally announced until 1947.[3][5][9] The name "promethium," suggested by Grace Mary Coryell, wife of the team's leader, was officially adopted in 1949.[2]

[6] The name is derived from the Greek Titan Prometheus, symbolizing the daring nature of the research.[3]



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A timeline of the key events leading to the discovery of Promethium.

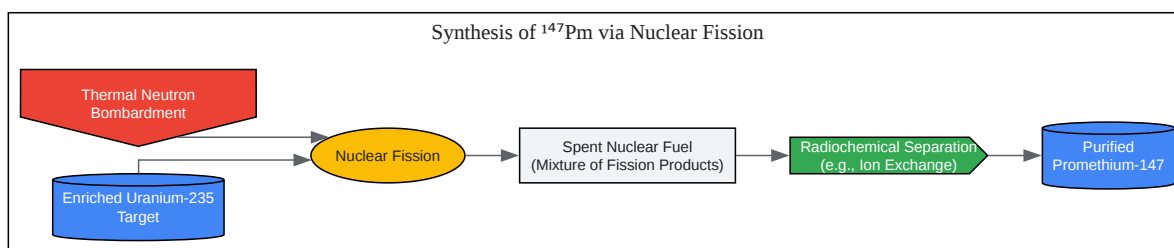
## Synthesis of Promethium-147

Promethium is exceedingly rare in nature, with only trace amounts occurring from the spontaneous fission of uranium-238 or the rare alpha decay of europium-151.[3][10] Therefore, all commercially available  $^{147}\text{Pm}$  is produced artificially through two primary methods.

### Method 1: Nuclear Fission of Uranium-235

Historically, the most common method for producing  $^{147}\text{Pm}$  was by extracting it from the fission products of uranium-235 (U-235).[3][11] In this process, enriched uranium is bombarded with thermal neutrons in a nuclear reactor.[3][12] The fission of U-235 yields a variety of isotopes, including  $^{147}\text{Pm}$ , which has a cumulative fission yield of approximately 2.25%.[7]

This method generates large quantities of radioactive waste, and the separation of  $^{147}\text{Pm}$  from other lanthanides and fission products is chemically complex.[10] While Russia was historically a major producer using this method, the processing of spent nuclear fuel for this purpose is no longer performed in the United States.[10][11][13][14]



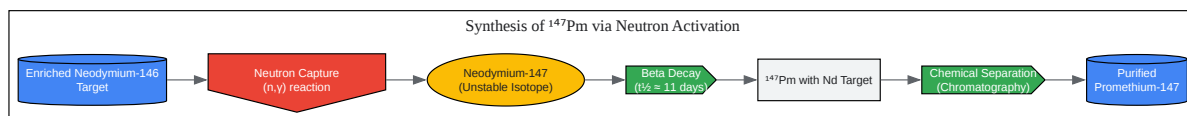
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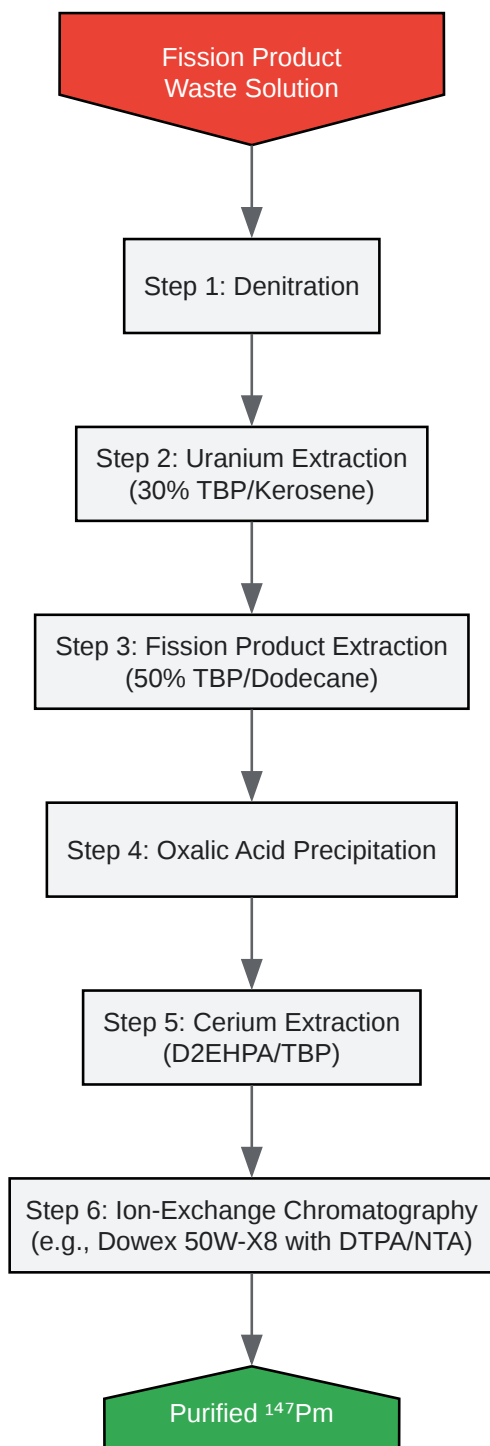
Workflow for producing  $^{147}\text{Pm}$  from the fission of Uranium-235.

## Method 2: Neutron Activation of Neodymium-146

The current primary method for  $^{147}\text{Pm}$  production in the United States is the neutron activation of Neodymium-146 ( $^{146}\text{Nd}$ ).<sup>[13][14][15]</sup> This process involves irradiating a highly enriched  $^{146}\text{Nd}$  target with neutrons in a high-flux reactor.<sup>[10][13][16]</sup> The  $^{146}\text{Nd}$  atom captures a neutron to become Neodymium-147 ( $^{147}\text{Nd}$ ).<sup>[13][16]</sup> The  $^{147}\text{Nd}$  isotope is unstable and undergoes beta decay with a half-life of approximately 11 days to form  $^{147}\text{Pm}$ .<sup>[7][13][16]</sup>

This method is simpler and results in a product with fewer isotopic contaminants compared to the fission process, although it requires a challenging chemical separation of promethium from the large quantities of unreacted neodymium target material.<sup>[13][17]</sup> The U.S. Department of Energy's Isotope Program at ORNL is the sole domestic producer of  $^{147}\text{Pm}$  using this technique.<sup>[14][15][18]</sup>



Experimental Workflow for  $^{147}\text{Pm}$  Separation from Fission Products[Click to download full resolution via product page](#)

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Discovery and Synthesis of Promethium-147]. BenchChem, [2025]. [Online PDF]. Available at:

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